molecular formula C19H16F3N3O2 B2923252 (1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034391-64-3

(1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2923252
CAS No.: 2034391-64-3
M. Wt: 375.351
InChI Key: UEZGRWDQQOGDAF-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Scientific Research Applications

Thiocyanation of Aromatics

Indoles, a class of compounds to which (1H-indol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone belongs, have been studied for their smooth thiocyanation reactions. This process, occurring under mild conditions, has high selectivity and yields, and is important for the synthesis of various organic compounds (Yadav et al., 2004).

Oxidative Arylthio Substitution of Indoles

Indoles, including our compound of interest, undergo Oxone-mediated oxidative 3-arylthio substitution with benzenethiols. This method has been used to prepare selective COX-2 inhibitors, highlighting its potential in medicinal chemistry (Wu et al., 2008).

Inhibition of Fructose-1,6-bisphosphatase

Compounds including this compound have been identified as potential inhibitors of fructose-1,6-bisphosphatase (FBPase). Such inhibitors are important in studying metabolic pathways and potentially treating metabolic disorders (Rudnitskaya et al., 2009).

Organocatalytic Synthesis

This compound and its derivatives play a significant role in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit important biological activities. Such syntheses are valuable for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Synthesis of Nitrogen-Containing Heterocycles

The compound is used in the synthesis of indolines and pyrrolidines, highlighting its role in creating nitrogen-containing heterocycles. This has implications in organic chemistry and drug discovery (Theodorou & Kokotos, 2017).

Structural and Crystallography Studies

It has been used in structural and crystallography studies to understand the molecular configuration and bonding in complex organic compounds (Kloubert et al., 2012).

Properties

IUPAC Name

1H-indol-5-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)14-4-7-24-17(10-14)27-15-5-8-25(11-15)18(26)13-1-2-16-12(9-13)3-6-23-16/h1-4,6-7,9-10,15,23H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZGRWDQQOGDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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